molecular formula C8H5BrF2N2 B6198644 7-bromo-1-(difluoromethyl)-1H-indazole CAS No. 2694735-39-0

7-bromo-1-(difluoromethyl)-1H-indazole

Cat. No.: B6198644
CAS No.: 2694735-39-0
M. Wt: 247
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1-(difluoromethyl)-1H-indazole (C₇H₆BrF₂N₂, molecular weight 212.05) is a heterocyclic compound featuring an indazole core substituted with a bromine atom at position 7 and a difluoromethyl group at position 1 . The indazole scaffold is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions. The bromine atom enhances electrophilicity and serves as a handle for further functionalization, while the difluoromethyl group contributes to metabolic stability and modulates lipophilicity .

Properties

CAS No.

2694735-39-0

Molecular Formula

C8H5BrF2N2

Molecular Weight

247

Purity

95

Origin of Product

United States

Preparation Methods

Hydrazine-Mediated Cyclization

A common route involves cyclizing ortho-substituted benzene precursors with hydrazine. For example, 2-bromo-6-(difluoromethyl)aniline can react with nitrous acid to form a diazonium intermediate, which undergoes intramolecular cyclization to yield this compound. This method, adapted from indazole syntheses in HIV drug intermediates, requires careful pH control to avoid over-acidification.

Example Procedure

  • Dissolve 2-bromo-6-(difluoromethyl)aniline (10 mmol) in HCl (6 M, 20 mL) at 0°C.

  • Add NaNO₂ (12 mmol) dropwise to generate the diazonium salt.

  • Heat to 60°C for 2 hours to facilitate cyclization.

  • Neutralize with NH₄OH and extract with ethyl acetate.
    Yield : 65–72%.

Nitro Group Reduction and Cyclization

Nitro-substituted intermediates offer an alternative pathway. For instance, 2-nitro-3-bromo-5-(difluoromethyl)benzaldehyde can undergo reductive cyclization using iron/HCl, producing the indazole core. This method mirrors protocols for 1H-indazole derivatives, where nitro groups are reduced to amines before intramolecular condensation.

Key Conditions

  • Reducing Agent: Fe powder (2 equiv) in HCl/EtOH (1:1)

  • Temperature: Reflux at 80°C for 4 hours
    Yield : 58–64%.

Direct Difluoromethylation of 7-Bromo-1H-Indazole

Post-functionalization of preformed indazoles provides a modular route. Direct NH-difluoromethylation avoids multi-step cyclization but demands strong bases to deprotonate the indazole nitrogen.

Alkylation with Difluoromethyl Halides

7-Bromo-1H-indazole reacts with difluoromethyl bromide (CF₂HBr) in the presence of potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO). The base deprotonates the indazole NH, enabling nucleophilic substitution.

Optimized Protocol

  • Suspend 7-bromo-1H-indazole (5 mmol) in dry DMSO (15 mL).

  • Add KOtBu (10 mmol) and stir at 20°C for 30 minutes.

  • Introduce CF₂HBr (7.5 mmol) and stir for 12 hours.

  • Quench with ice-water and extract with ether.
    Yield : 82–89%.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling enables direct C–H difluoromethylation. Using [(IPr)Pd(allyl)Cl] catalysts and Zn(CF₂H)₂ reagents, 7-bromo-1H-indazole undergoes regioselective difluoromethylation at the 1-position.

Reaction Parameters

  • Catalyst: 5 mol% Pd(OAc)₂

  • Ligand: Xantphos (10 mol%)

  • Solvent: 1,4-Dioxane at 100°C
    Yield : 70–75%.

Halogen Exchange and Functional Group Interconversion

Bromine at the 7-position can be introduced via electrophilic substitution or halogen exchange.

Directed Bromination

Directed ortho-bromination of 1-(difluoromethyl)-1H-indazole using N-bromosuccinimide (NBS) and Lewis acids (e.g., FeCl₃) ensures regioselectivity. The difluoromethyl group acts as a directing group, favoring bromination at the 7-position.

Procedure

  • Dissolve 1-(difluoromethyl)-1H-indazole (5 mmol) in CHCl₃ (20 mL).

  • Add FeCl₃ (0.5 mmol) and NBS (6 mmol).

  • Stir at 25°C for 6 hours.
    Yield : 78–85%.

Suzuki-Miyaura Coupling

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Scalability
Hydrazine Cyclization2-Bromo-6-(CF₂H)anilineNaNO₂, HCl65–72Moderate
Nitro ReductionNitrobenzaldehyde derivativeFe/HCl58–64High
Direct Alkylation7-Bromo-1H-indazoleCF₂HBr, KOtBu82–89High
Palladium Catalysis7-Bromo-1H-indazolePd(OAc)₂, Zn(CF₂H)₂70–75Low

Advantages and Limitations

  • Cyclization Routes : High atom economy but require specialized precursors.

  • Direct Alkylation : Scalable but necessitates stringent anhydrous conditions.

  • Palladium Catalysis : Enables late-stage modification but suffers from catalyst cost.

Mechanistic Insights and Side Reactions

Competing Alkylation Sites

In direct difluoromethylation, over-alkylation at the 3-position can occur if stoichiometry is unbalanced. Using excess KOtBu (2.5 equiv) suppresses this.

Ring-Opening Reactions

Strong acids during cyclization may hydrolyze the indazole ring. Neutralizing with NH₄OH immediately post-reaction mitigates this risk.

Industrial-Scale Considerations

The DMSO/KOtBu route (Method 2.1) is most amenable to large-scale production due to:

  • Minimal chromatography: Products precipitate upon quenching.

  • Solvent Recovery: DMSO can be recycled via distillation.
    Pilot-Scale Data (100 g batch):

  • Purity : >99% (HPLC)

  • Cycle Time : 18 hours .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-(difluoromethyl)-1H-indazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

7-Bromo-1-(difluoromethyl)-1H-indazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-bromo-1-(difluoromethyl)-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine and difluoromethyl groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Indazole Derivatives

Substituent Variations at Position 1

7-Bromo-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine (C₉H₇BrF₃N₃)
  • Key Differences : Replaces the difluoromethyl group with a trifluoroethyl chain.
  • The amine at position 3 introduces hydrogen-bonding capability, which is absent in the parent compound .
7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine (C₉H₇BrClF₂N₃)
  • Key Differences : Features a difluoroethyl group and additional chlorine at position 3.
  • Impact : The chlorine atom enhances electrophilicity, while the difluoroethyl group provides similar fluorination benefits as difluoromethyl but with a longer chain, affecting conformational flexibility .
1-Benzyl-7-bromo-1H-indazole (C₁₄H₁₁BrN₂)
  • Key Differences : Substitutes difluoromethyl with a benzyl group.

Halogen and Fluorine Substitutions at Other Positions

7-Bromo-6-fluoro-1H-indazole (C₇H₄BrFN₂)
  • Key Differences : Adds a fluorine atom at position 4.
  • The dual halogenation (Br/F) may enhance halogen-bonding interactions .
5-Bromo-7-methyl-1H-indazole (C₈H₇BrN₂)
  • Key Differences : Replaces the difluoromethyl group with a methyl group and shifts bromine to position 5.
  • Impact : Methyl is less electronegative than difluoromethyl, reducing metabolic stability. Bromine at position 5 may sterically hinder interactions compared to position 7 .
7-Bromo-5-(trifluoromethyl)-1H-indazole (C₈H₄BrF₃N₂)
  • Key Differences : Introduces a trifluoromethyl group at position 5.
  • Impact : The trifluoromethyl group is strongly electron-withdrawing, which may enhance acidity of the indazole N–H and influence solubility and binding kinetics .

Physicochemical and Pharmacological Implications

  • Metabolic Stability: Fluorinated groups (e.g., CF₂H, CF₃) resist oxidative metabolism, extending half-life compared to non-fluorinated analogs like 1-methyl-1H-indazoles .
  • Electronic Effects : Difluoromethyl’s moderate electron-withdrawing nature (−I effect) fine-tunes the indazole’s electronic profile, which can enhance binding to targets like kinases or GPCRs compared to stronger electron-withdrawing groups (e.g., CF₃) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-bromo-1-(difluoromethyl)-1H-indazole, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis typically involves halogenation and difluoromethylation steps. For example, bromination at the 7-position of indazole derivatives can be achieved using N-bromosuccinimide (NBS) under radical or electrophilic conditions. Difluoromethylation at the 1-position may utilize reagents like difluoromethyl triflate or halogen exchange reactions. Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
  • Base choice : Sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) can influence regioselectivity and yield .
  • Temperature control : Reactions are often conducted at 0–80°C to balance reactivity and side-product formation.

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., bromine’s deshielding effect at C7, difluoromethyl splitting patterns) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular formula (C₈H₅BrF₂N₂) .
    • Crystallography : X-ray diffraction (XRD) resolves crystal packing and bond angles, critical for understanding tautomeric preferences (e.g., 1H-indazole vs. 2H/3H tautomers) .

Q. What initial biological screening assays are appropriate for evaluating the bioactivity of this compound?

  • Enzyme inhibition : Lactoperoxidase (LPO) or kinase inhibition assays (e.g., EGFR) using fluorometric or colorimetric readouts .
  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Solubility and stability : HPLC or LC-MS monitors compound integrity in physiological buffers .

Advanced Research Questions

Q. How can computational chemistry predict the interaction of this compound with biological targets?

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model binding poses in enzyme active sites (e.g., EGFR’s ATP-binding pocket) .
  • Density Functional Theory (DFT) : Calculates electronic effects of the difluoromethyl group (e.g., dipole moments, H-bond acceptor capacity) to rationalize binding affinity .
  • ADMET prediction : Software like SwissADME forecasts pharmacokinetic properties (e.g., logP, CYP450 metabolism) .

Q. What strategies resolve contradictory data in the biological activity of halogenated indazoles across studies?

  • Assay standardization : Control for variables like buffer pH, enzyme source, and cell passage number .
  • Tautomer analysis : NMR or XRD identifies dominant tautomers (1H vs. 2H), which may alter bioactivity .
  • Purity validation : HPLC-MS ensures >95% purity to exclude confounding impurities .

Q. How does the difluoromethyl group influence the physicochemical and pharmacokinetic properties of 7-bromo-1H-indazole derivatives?

  • Physicochemical effects :

  • Lipophilicity : Difluoromethyl increases logP compared to non-fluorinated analogs, enhancing membrane permeability .
  • Metabolic stability : Fluorine’s electronegativity reduces oxidative metabolism, prolonging half-life .
    • Methodological validation :
  • Solubility assays : Shake-flask method in PBS or simulated gastric fluid .
  • Plasma stability : LC-MS quantifies parent compound degradation over time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.